molecular formula C18H20F4N6O B12264616 4-(6-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine

4-(6-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine

Cat. No.: B12264616
M. Wt: 412.4 g/mol
InChI Key: MJVKVHVTWVCVTJ-UHFFFAOYSA-N
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Description

4-(6-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine is a complex organic compound that features a unique combination of fluorinated pyridine and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include N-oxides, dihydropyridazine derivatives, and various substituted pyridine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound is studied for its potential as a ligand for various receptors and enzymes. Its fluorinated pyridine moiety enhances its binding affinity and selectivity, making it a valuable tool in biochemical assays.

Medicine

In medicine, 4-(6-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine is investigated for its potential therapeutic applications. It may act as an inhibitor or modulator of specific biological pathways, offering potential treatments for diseases such as cancer and neurological disorders.

Industry

Industrially, the compound is used in the development of advanced materials and pharmaceuticals. Its unique properties make it suitable for applications in drug discovery and development.

Mechanism of Action

The mechanism of action of 4-(6-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated pyridine moiety enhances its binding affinity, allowing it to modulate the activity of these targets. This modulation can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the piperazine and morpholine rings.

    3-Fluoro-5-(trifluoromethyl)pyridine: Similar fluorinated pyridine structure but without the additional functional groups.

    Piperazine derivatives: Compounds like 1-(2-pyridyl)piperazine share the piperazine ring but differ in the attached groups.

Uniqueness

4-(6-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine is unique due to its combination of fluorinated pyridine, piperazine, and morpholine rings. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H20F4N6O

Molecular Weight

412.4 g/mol

IUPAC Name

4-[6-[4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazin-3-yl]morpholine

InChI

InChI=1S/C18H20F4N6O/c19-14-11-13(18(20,21)22)12-23-17(14)28-5-3-26(4-6-28)15-1-2-16(25-24-15)27-7-9-29-10-8-27/h1-2,11-12H,3-10H2

InChI Key

MJVKVHVTWVCVTJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=C(C=C(C=N4)C(F)(F)F)F

Origin of Product

United States

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